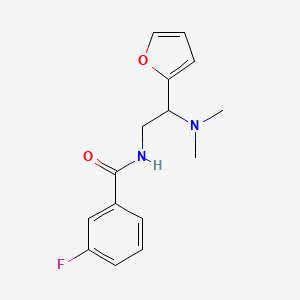
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-fluorobenzamide is a chemical entity that may be structurally related to various benzamide derivatives with potential therapeutic applications. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and studied for their biological activities. For instance, a related compound with a 5-HT(1F) receptor agonist activity has been suggested as a potential treatment for migraine pain due to its ability to inhibit neurogenic dural inflammation . Another structurally related compound has been synthesized and characterized, highlighting the importance of the N,O-bidentate directing group for metal-catalyzed C–H bond functionalization reactions . Additionally, benzamide derivatives have been explored for their gastrointestinal prokinetic and antiemetic activities, indicating a broad range of potential pharmacological applications for such compounds .
Synthesis Analysis
The synthesis of related benzamide derivatives involves various chemical reactions, typically starting with the appropriate benzoyl chloride or benzoic acid reacting with an amine or alcohol. For example, the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was achieved by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . Similarly, a series of N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives were synthesized from metoclopramide, indicating a method of structural modification to obtain new compounds . These methods could potentially be applied to synthesize the compound , with adjustments to the starting materials and reaction conditions to incorporate the furan and fluorine moieties.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using various spectroscopic methods such as 1H NMR, 13C NMR, IR, and GC-MS, along with elemental analysis and X-ray analysis . These techniques provide detailed information about the molecular framework, functional groups, and three-dimensional conformation of the compounds. The presence of a dimethylamino group and a furan ring in the compound of interest suggests specific electronic and steric properties that could influence its binding affinity and selectivity to biological targets.
Chemical Reactions Analysis
Benzamide derivatives can participate in a variety of chemical reactions, particularly those involving the amide functional group and any other reactive sites present in the molecule. The N,O-bidentate directing group found in some benzamides is suitable for metal-catalyzed C–H bond functionalization reactions, which can be used to introduce additional functional groups or modify the compound's structure . The dimethylamino and furan components of the compound may also offer unique reactivity patterns that could be exploited in synthetic chemistry or drug design.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, stability, and reactivity. The presence of a fluorine atom can affect the compound's lipophilicity and metabolic stability, which are important factors in drug development . The dimethylamino group could contribute to the basicity of the compound, while the furan ring might impact its aromaticity and electronic distribution. Understanding these properties is crucial for predicting the behavior of the compound in biological systems and its potential as a therapeutic agent.
Scientific Research Applications
Conversion of Plant Biomass to Furan Derivatives
Furan derivatives, derived from plant biomass, are pivotal for sustainable chemistry, offering alternatives to non-renewable hydrocarbons. These compounds, including 5-Hydroxymethylfurfural (HMF) and its derivatives, have potential applications ranging from polymers and fuels to pharmaceuticals. The synthesis of HMF from hexose carbohydrates and lignocellulose, its conversion into valuable derivatives such as 2,5-furandicarboxylic acid, and its role in sustainable chemistry underscore the importance of furan-based chemicals in addressing future material and energy needs (Chernyshev et al., 2017).
Furan-Based Bioactive Compounds
Furanyl- or thienyl-substituted nucleobases and nucleosides represent a significant area of medicinal chemistry, highlighting the furan moiety's role in drug design. These compounds, often featuring furan or thiophene rings, exhibit a broad spectrum of biological activities, including antiviral, antitumor, and antimycobacterial effects. The exploration of these heterocyclic compounds demonstrates their importance in developing new therapeutic agents (Ostrowski, 2022).
Environmental Impact and Removal Technologies
The study of dioxins and furans, often by-products of industrial processes, underscores the environmental impact of certain furan compounds. Research into methods for reducing the emission of these harmful chemicals from incinerators, such as using sulfur compounds or optimizing combustion conditions, reflects ongoing efforts to mitigate their environmental footprint. This research is crucial for developing strategies to manage and reduce the ecological impact of industrial activities (Mukherjee et al., 2016).
properties
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c1-18(2)13(14-7-4-8-20-14)10-17-15(19)11-5-3-6-12(16)9-11/h3-9,13H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQJXSIRZODHEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC(=CC=C1)F)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-fluorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

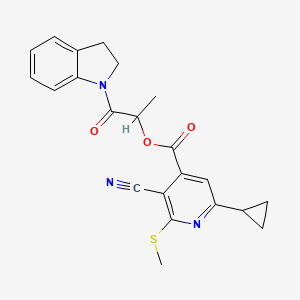
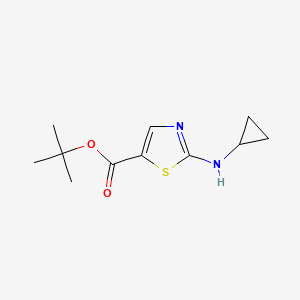
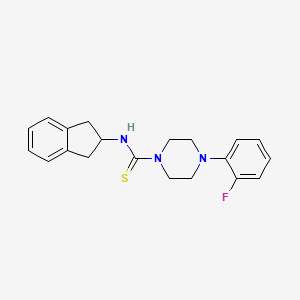

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide](/img/structure/B2505016.png)
![1-[3-Hydroxy-3-(naphthalen-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2505018.png)

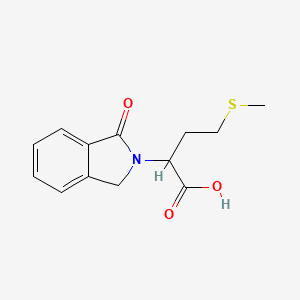
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide](/img/structure/B2505021.png)
![5-((3-Fluoro-4-methylphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2505024.png)

![4-[2-(2,4-Dichlorophenyl)hydrazino]-2-(4-methoxyphenyl)-4-oxo-2-butenoic acid](/img/structure/B2505027.png)

![Ethyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2505030.png)